1-(3-Butoxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
3’-n-Butoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with an additional n-butoxy substituent at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-n-Butoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with n-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors such as trifluoroacetic acid and bromobenzene. The process includes the formation of a Grignard reagent followed by nucleophilic addition to the trifluoroacetyl group, and subsequent etherification with n-butyl alcohol.
Chemical Reactions Analysis
Types of Reactions: 3’-n-Butoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
3’-n-Butoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3’-n-Butoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The n-butoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the n-butoxy group, making it less lipophilic and potentially less bioactive.
4’-n-Butoxy-3’-fluoro-2,2,2-trifluoroacetophenone: Similar structure but with a fluorine atom at the 3’ position, which may alter its reactivity and biological activity.
2,2,2-Trifluoro-3’-methoxyacetophenone: Contains a methoxy group instead of an n-butoxy group, affecting its chemical and physical properties.
Uniqueness: 3’-n-Butoxy-2,2,2-trifluoroacetophenone is unique due to the combination of the trifluoromethyl and n-butoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for use in various applications, particularly in fields requiring compounds with high stability and specific reactivity.
Properties
IUPAC Name |
1-(3-butoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-2-3-7-17-10-6-4-5-9(8-10)11(16)12(13,14)15/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAWDWSWVCNDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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